molecular formula C18H17N3OS B2672478 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207039-97-1

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2672478
CAS No.: 1207039-97-1
M. Wt: 323.41
InChI Key: FNCVKWPJMGYAKH-UHFFFAOYSA-N
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Description

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with phenyl and p-tolyl groups, and a thioacetamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents or nucleophiles like sodium azide or potassium cyanide are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetamide moiety may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol: A precursor in the synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.

    1-phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Another imidazole derivative with similar structural features.

    1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole: A compound with a triazole ring instead of an imidazole ring.

Uniqueness

This compound is unique due to the presence of both an imidazole ring and a thioacetamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-9-14(10-8-13)16-11-20-18(23-12-17(19)22)21(16)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVKWPJMGYAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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